

# "2-Ethyl-3-methyl-quinoline-4-carboxylic acid" molecular weight and formula

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## Compound of Interest

Compound Name: 2-Ethyl-3-methyl-quinoline-4-carboxylic acid

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An In-Depth Technical Guide to **2-Ethyl-3-methyl-quinoline-4-carboxylic acid**: Synthesis, Properties, and Therapeutic Potential

## Authored by a Senior Application Scientist

### Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.<sup>[1][2]</sup> Among its many derivatives, quinoline-4-carboxylic acids represent a "privileged scaffold," a framework that has been repeatedly shown to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.<sup>[2][3]</sup> This guide provides a detailed technical overview of a specific and promising derivative, **2-Ethyl-3-methyl-quinoline-4-carboxylic acid**, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, established synthetic routes with detailed protocols, and the extensive therapeutic landscape of its parent class, providing the foundational knowledge necessary for its application in modern research.

## Molecular Profile and Physicochemical Properties

**2-Ethyl-3-methyl-quinoline-4-carboxylic acid** is a polysubstituted quinoline derivative. The strategic placement of the ethyl group at the 2-position, a methyl group at the 3-position, and the critical carboxylic acid at the 4-position defines its chemical reactivity and potential for

biological interactions. The carboxylic acid moiety, in particular, is often essential for binding to target proteins, for instance by forming salt bridges or hydrogen bonds with key residues like arginine in enzyme active sites.[3]

Table 1: Physicochemical and Identification Data for **2-Ethyl-3-methylquinoline-4-carboxylic acid**

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>13</sub> NO <sub>2</sub>	[4]
Molecular Weight	215.25 g/mol	[4]
IUPAC Name	2-ethyl-3-methylquinoline-4-carboxylic acid	[4]
CAS Number	74960-58-0	[4]
Melting Point	279 °C	ChemicalBook
SMILES	<chem>CCC1=NC2=CC=CC=C2C(=C1C)C(=O)O</chem>	[4]
InChIKey	DWQIFUQLSDIOAR-UHFFFAOYSA-N	[4]

## Synthesis of the Quinoline Core: The Pfitzinger Reaction

The synthesis of quinoline-4-carboxylic acids is most classically achieved via the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[5][6] This robust and versatile method involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an  $\alpha$ -methylene group, conducted under strong basic conditions.[7][8] The reaction's primary strength lies in its ability to construct the substituted quinoline core in a single, efficient step.

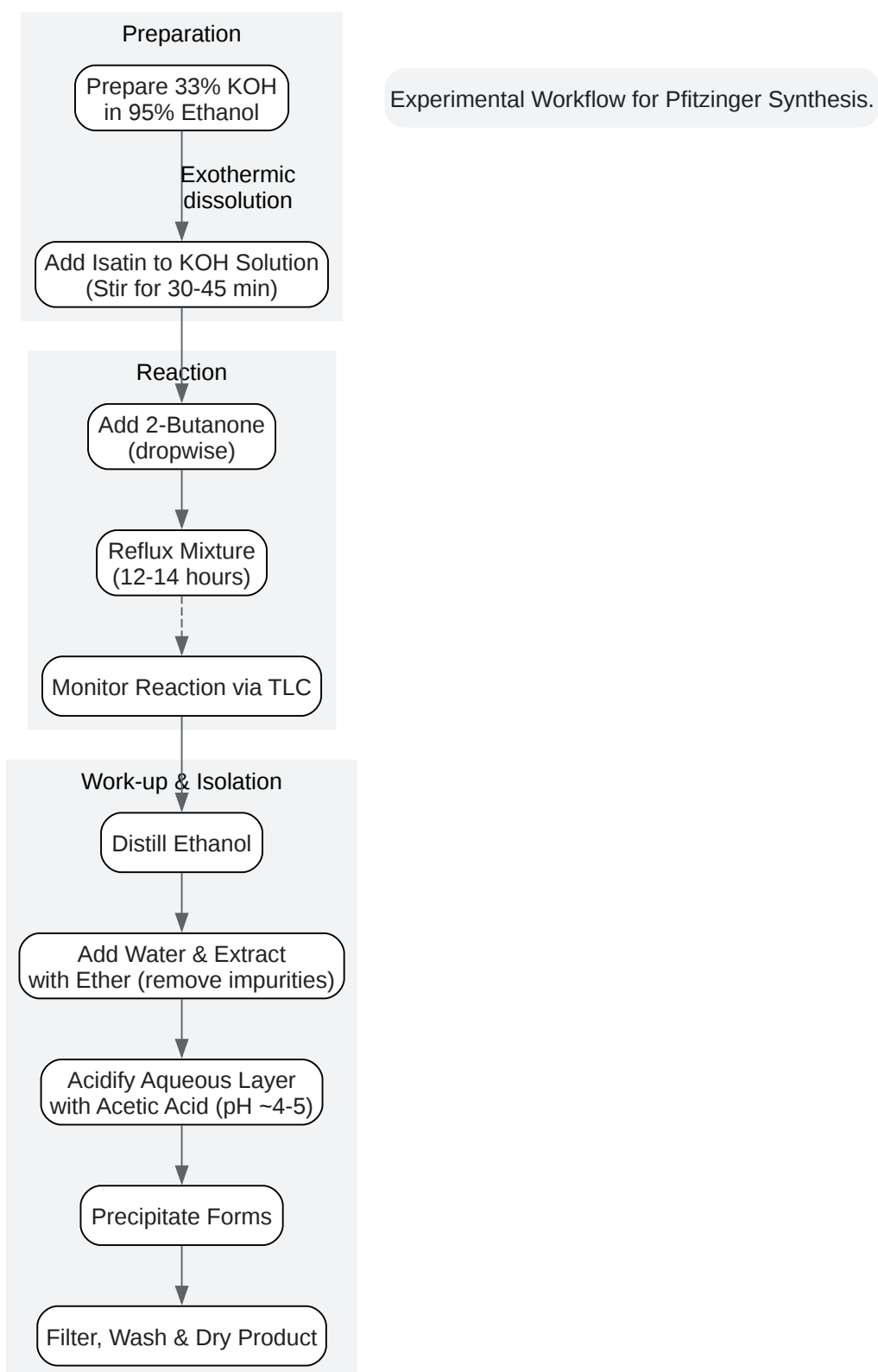
## Mechanistic Rationale

The causality behind the Pfitzinger reaction is a logical sequence of base-catalyzed transformations. Understanding this mechanism is crucial for troubleshooting and adapting the protocol for different substrates.

- **Ring Opening of Isatin:** The reaction initiates with the base (e.g., potassium hydroxide) attacking the amide bond of isatin. This hydrolysis opens the five-membered ring to form a potassium isatinate intermediate, a keto-acid salt.[\[5\]](#)[\[8\]](#)
- **Condensation & Imine Formation:** The carbonyl group of the added ketone (in this case, 2-butanone) reacts with the aniline moiety of the opened isatinate to form a Schiff base, or imine.[\[5\]](#)[\[7\]](#)
- **Enamine Tautomerization & Cyclization:** The imine tautomerizes to its more reactive enamine form. The enamine then undergoes an intramolecular cyclization, attacking the ketone carbonyl on the isatinate backbone.[\[5\]](#)
- **Dehydration:** The final step is a dehydration event, which aromatizes the newly formed ring, yielding the stable quinoline-4-carboxylic acid product.[\[5\]](#)

The choice of a strong base is critical; it must be potent enough to facilitate the initial amide hydrolysis and drive the subsequent condensation steps. Ethanol is a common solvent as it effectively solubilizes both the organic precursors and the inorganic base.[\[9\]](#)

## Visualizing the Pfitzinger Workflow



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Caption: Experimental Workflow for Pfitzinger Synthesis.

## Detailed Experimental Protocol (Representative)

This protocol describes a generalized procedure for the synthesis of **2-Ethyl-3-methyl-quinoline-4-carboxylic acid** based on the standard Pfitzinger methodology.[\[8\]](#)[\[9\]](#)

### Materials:

- Isatin (1.0 eq)
- 2-Butanone (Methyl Ethyl Ketone) (1.05 eq)
- Potassium Hydroxide (KOH) (4.0 eq)
- Ethanol (95%)
- Diethyl Ether
- Glacial Acetic Acid
- Deionized Water

### Procedure:

- **Base Preparation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (4.0 eq) in 95% ethanol to create an approximately 33% (w/v) solution. Note: This is an exothermic process and should be done with care.
- **Isatin Ring Opening:** To the stirred KOH solution, add isatin (1.0 eq). Continue stirring at room temperature for 30-45 minutes. The color of the solution should change as the potassium isatin salt forms.[\[8\]](#)
- **Addition of Ketone:** Slowly add 2-butanone (1.05 eq) to the reaction mixture dropwise.
- **Reaction Reflux:** Heat the mixture to reflux and maintain for 12-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[9\]](#)
- **Solvent Removal:** After the reaction is complete, remove the bulk of the ethanol via distillation or rotary evaporation.

- **Aqueous Work-up:** Add water to the residue to dissolve the potassium salt of the product. Perform an extraction with diethyl ether to remove any unreacted ketone and other neutral impurities. The product will remain in the aqueous layer.
- **Acidification and Precipitation:** Carefully acidify the aqueous layer with glacial acetic acid until the pH is approximately 4-5. The **2-Ethyl-3-methyl-quinoline-4-carboxylic acid** will precipitate out of the solution as a solid.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
- **Drying:** Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization if necessary.

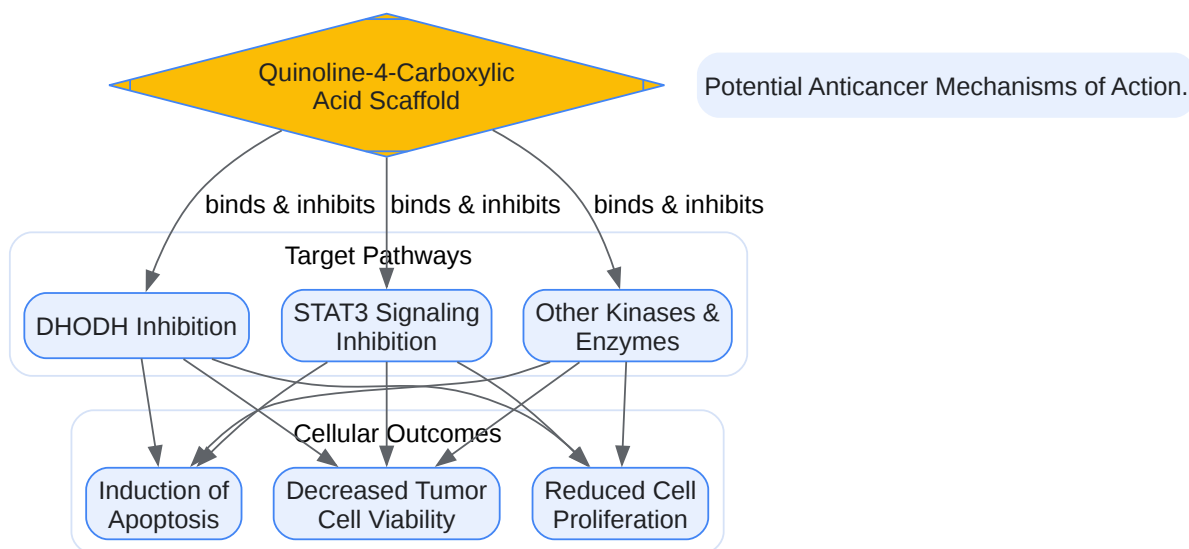
## Applications in Drug Discovery and Medicinal Chemistry

The quinoline-4-carboxylic acid scaffold is a privileged structure in drug development due to its wide range of biological activities.<sup>[2][3]</sup> Derivatives have been investigated as antibacterial, anticancer, anti-inflammatory, and antiviral agents.<sup>[1][3]</sup> The specific substitutions at the 2- and 3-positions, as in **2-Ethyl-3-methyl-quinoline-4-carboxylic acid**, are crucial for tuning the molecule's selectivity and potency towards specific biological targets.

### Anticancer Activity

Derivatives of the quinoline-4-carboxylic acid core have demonstrated significant potential as anticancer agents by targeting various critical cellular pathways.<sup>[3]</sup>

- **Enzyme Inhibition:** This scaffold is effective at inhibiting key enzymes involved in cancer progression. For example, certain derivatives act as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are validated targets in oncology.<sup>[10][11]</sup>
- **Antiproliferative Effects:** Studies have shown that quinoline carboxylic acids can selectively reduce the viability of various cancer cell lines, including those of the breast (MCF7) and cervix (HeLa), often with greater efficacy than in non-cancerous cells.<sup>[12]</sup>



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Caption: Potential Anticancer Mechanisms of Action.

## Antimicrobial and Anti-inflammatory Activity

The quinoline core is famously associated with antimalarial drugs (e.g., chloroquine) and antibacterial agents (fluoroquinolones).<sup>[2][13]</sup> While **2-Ethyl-3-methyl-quinoline-4-carboxylic acid** is not a fluoroquinolone, its core structure contributes to potential antimicrobial properties. Furthermore, various quinoline carboxylic acid derivatives have shown impressive anti-inflammatory effects, in some cases comparable to classical NSAIDs like indomethacin, by modulating inflammatory responses in macrophages.<sup>[12][14]</sup>

## Conclusion

**2-Ethyl-3-methyl-quinoline-4-carboxylic acid** emerges from a class of heterocyclic compounds with profound significance in medicinal chemistry. Its synthesis is well-established through classic organic reactions like the Pfitzinger condensation, providing a reliable pathway for its production and derivatization. The proven therapeutic potential of the quinoline-4-

carboxylic acid scaffold, particularly in oncology and infectious diseases, makes this specific derivative a valuable subject for further investigation. This guide provides the essential technical framework for researchers to synthesize, characterize, and explore the full therapeutic potential of this promising molecule.

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